Thiazafluron

Weed Science Herbicide Efficacy Non-Crop Vegetation Management

Thiazafluron (Erbotan, GS 29696) is a highly persistent (DT₅₀ 125 days) thiadiazolylurea herbicide delivering 2–3 years of perennial weed control at 16 kg a.i./ha. Ideal for total vegetation management on roadsides, railways, firebreaks, and industrial sites where retreatment is costly. Its stronger soil adsorption minimizes groundwater contamination risk versus mobile alternatives like clopyralid. For procurement, specify ≥98% purity analytical standard or custom synthesis. Ensure regulatory compliance for intended use.

Molecular Formula C6H7F3N4OS
Molecular Weight 240.21 g/mol
CAS No. 25366-23-8
Cat. No. B1196667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazafluron
CAS25366-23-8
SynonymsN,N-dimethyl-N'-(5-trifluromethyl-1,3,4-thiadiazol-2-yl)urea
thiazafluron
thiazaflurone
Molecular FormulaC6H7F3N4OS
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCNC(=O)N(C)C1=NN=C(S1)C(F)(F)F
InChIInChI=1S/C6H7F3N4OS/c1-10-4(14)13(2)5-12-11-3(15-5)6(7,8)9/h1-2H3,(H,10,14)
InChIKeyBBJPZPLAZVZTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Thiazafluron (CAS 25366-23-8): A Thiadiazolylurea Herbicide for Total Vegetation Control in Non-Crop Areas


Thiazafluron (CAS 25366-23-8), commercially known as Erbotan or GS 29696, is a synthetic herbicide belonging to the thiadiazolylurea chemical class, a heterocyclic analog of the phenylurea herbicides [1]. It functions as a non-selective, soil-applied photosynthetic electron transport inhibitor (HRAC/WSSA Group 5/C2) [2]. This compound was developed to control a broad spectrum of annual and perennial broad-leaved weeds and grasses in non-crop areas such as roads, railways, industrial sites, and rangelands [1].

Why Thiazafluron Cannot Be Readily Substituted by Other Urea or Thiadiazolylurea Herbicides


Within the thiadiazolylurea class, compounds like tebuthiuron and thidiazuron share structural similarities with thiazafluron but exhibit distinct physicochemical properties, environmental fate profiles, and efficacy spectra [1]. For instance, simple phenylureas like diuron possess different soil mobility and persistence characteristics [2]. These differences in log P, water solubility, soil adsorption (Kd), and degradation half-life (DT₅₀) translate directly into variable field performance, particularly in terms of residual weed control duration, leaching potential, and suitability for specific soil types [3]. Procuring a generic substitute without confirming these quantitative performance parameters could lead to compromised efficacy, unintended environmental impact, or regulatory non-compliance.

Thiazafluron (CAS 25366-23-8): Quantifiable Differentiation from Key Analogues and Alternatives


Comparative Field Efficacy and Spectrum of Control vs. Tebuthiuron and Ethidimuron

In a direct comparative field study evaluating herbicides for firebreak maintenance, thiazafluron demonstrated superior and more complete efficacy compared to tebuthiuron, ethidimuron, and a tank-mix of atrazine + aminotriazole + tebuthiuron. The study concluded that while the other formulations provided satisfactory results, they were characterized by a notable abundance of resistant weed species specific to each active ingredient [1]. Thiazafluron was the only treatment to achieve the most complete level of vegetation control under the experimental conditions [1].

Weed Science Herbicide Efficacy Non-Crop Vegetation Management

Extended Soil Residual Activity for Perennial Weed Control: Thiazafluron vs. Tebuthiuron and Diuron

Thiazafluron exhibits a significantly longer soil half-life (DT₅₀) compared to structurally related thiadiazolylureas like tebuthiuron and common phenylureas like diuron. The aerobic soil degradation half-life (DT₅₀) for thiazafluron is typically 125 days, with literature reporting a general range of 50-200 days [1]. In contrast, field studies on tebuthiuron report a half-life of approximately 20 days [2], and diuron's DT₅₀ in comparable soils ranges from 66 to 89 days [3]. This extended persistence correlates directly with its demonstrated 2-3 year residual control of perennial weeds at a single application rate of 16 kg a.i./ha [4].

Soil Persistence Herbicide Degradation Residual Weed Control

Comparative Soil Adsorption and Leaching Potential: Thiazafluron vs. Clopyralid and Metamitron

A comprehensive soil column study directly compared the mobility and leaching behavior of thiazafluron, clopyralid, and metamitron in sandy and silty-clay soils [1]. The study demonstrated an inverse relationship between adsorption and leaching: the weakly-adsorbed clopyralid exhibited the greatest mobility, while thiazafluron and metamitron were more strongly adsorbed and, consequently, less mobile [1]. Breakthrough curves (BTCs) confirmed that thiazafluron's movement through the soil profile was significantly retarded compared to clopyralid, reducing the risk of groundwater contamination under the studied conditions [1].

Environmental Fate Soil Mobility Leaching Risk

Differential Physicochemical Properties Driving Herbicidal Potency: Thiazafluron vs. Thidiazuron

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the thiadiazole ring is a key structural differentiator for thiazafluron compared to non-fluorinated thiadiazolylureas like thidiazuron [1]. This group significantly alters the molecule's physicochemical properties. Specifically, thiazafluron has a lower log P (1.85) and higher water solubility (2100 mg/L at 20°C) compared to many phenylureas [2]. While direct comparative data for thidiazuron's water solubility is not provided in the same source, the trifluoromethyl substitution is known to enhance herbicidal potency and environmental stability by modulating lipophilicity and electronic effects, thereby influencing bioavailability and target-site interaction [1].

Structure-Activity Relationship Herbicide Chemistry Physicochemical Properties

Validated Application Scenarios for Thiazafluron (CAS 25366-23-8) Based on Quantitative Evidence


Long-Term (2-3 Year) Residual Weed Control in Non-Crop Industrial Sites

Given its extended soil half-life (DT₅₀ of 125 days, range 50-200 days) [1] and demonstrated efficacy providing 2-3 years of perennial weed control at 16 kg a.i./ha [2], thiazafluron is ideally suited for total vegetation management in low-maintenance, non-crop areas. This includes roadsides, railways, utility substations, and industrial yards where frequent re-treatment is logistically difficult or cost-prohibitive. Its use in these scenarios directly leverages its quantifiable persistence advantage over faster-degrading alternatives like tebuthiuron (DT₅₀ ≈20 days) [3].

Complete Vegetation Control for Firebreak Maintenance with Reduced Resistance Risk

Field studies directly comparing thiazafluron to tebuthiuron and other total herbicides for firebreak maintenance found that thiazafluron provided the most complete control and was associated with a lower abundance of resistant weed species [4]. This evidence supports its prioritized use in firebreak management programs where complete, uniform vegetation suppression is a critical safety requirement and where the development of herbicide-resistant weed populations is a management concern.

Soil-Applied Herbicide with Reduced Leaching Risk in Sensitive Hydrological Settings

In areas where groundwater protection is a priority, thiazafluron's stronger soil adsorption and lower mobility compared to highly mobile herbicides like clopyralid provide a scientifically supported advantage [5]. For applications on permeable soils (e.g., sandy soils) near water bodies or shallow aquifers, thiazafluron's fate profile, characterized by stronger retention in the upper soil layers, suggests a lower risk of off-site movement via leaching relative to weakly adsorbed alternatives.

Research and Analytical Reference Standard for Environmental Fate Studies

Thiazafluron serves as a well-characterized model compound for studying the behavior of heterocyclic urea herbicides in soil and water systems. Its defined physicochemical properties (e.g., log P 1.85, water solubility 2100 mg/L) [1] and detailed environmental fate parameters (e.g., soil DT₅₀, adsorption coefficients) [5] make it a valuable analytical standard. It is frequently used in comparative leaching and sorption studies, such as those against clopyralid and metamitron, to calibrate environmental fate models [5].

Technical Documentation Hub

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